REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:16])=[C:4]([C:13](O)=[O:14])[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:6]=2[CH:12]=1.Cl.[OH-].[Na+]>>[F:1][C:2]1[C:3]([F:16])=[C:4]([CH2:13][OH:14])[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:6]=2[CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C2=C(CC(O2)(C)C)C1)C(=O)O)F
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Name
|
solution
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction was cooled to 0° C.
|
Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (80 mL×3)
|
Type
|
WASH
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Details
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the combined organic phase was washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by prep HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C2=C(CC(O2)(C)C)C1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |